SJ988497

JAK2 degradation PROTAC acute lymphoblastic leukemia

SJ988497 (PROTAC 11) is a selective JAK2/3 degrader using a phenyl glutarimide CRBN ligand to minimize off-target GSPT1 degradation. This provides a cleaner pharmacological profile for precise JAK-STAT signaling studies in CRLF2-rearranged ALL models. Choose SJ988497 for superior selectivity over standard IMiD-based PROTACs.

Molecular Formula C36H36N10O5
Molecular Weight 688.7 g/mol
Cat. No. B10832079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJ988497
Molecular FormulaC36H36N10O5
Molecular Weight688.7 g/mol
Structural Identifiers
SMILESCCCN1C=C(C=N1)C2=C3C=CNC3=NC(=N2)NC4=CC=C(C=C4)C(=O)NCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
InChIInChI=1S/C36H36N10O5/c1-2-18-45-20-22(19-40-45)30-25-14-17-38-31(25)44-36(43-30)41-23-10-8-21(9-11-23)32(48)39-16-4-3-15-37-26-7-5-6-24-29(26)35(51)46(34(24)50)27-12-13-28(47)42-33(27)49/h5-11,14,17,19-20,27,37H,2-4,12-13,15-16,18H2,1H3,(H,39,48)(H,42,47,49)(H2,38,41,43,44)
InChIKeyMPFPDTOOHBZQJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-4-[[4-(1-propylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]benzamide: A Potent and Selective JAK2/3 PROTAC Degrader for Targeted Protein Degradation Research


N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-4-[[4-(1-propylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]benzamide (also referred to as SJ10542 or PROTAC 11) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce selective degradation of Janus kinase 2 (JAK2) and JAK3. This compound utilizes a phenyl glutarimide (PG) ligand to recruit the cereblon (CRBN) E3 ubiquitin ligase, thereby facilitating ubiquitination and subsequent proteasomal degradation of the target kinases [1]. SJ10542 has demonstrated potent activity in patient-derived acute lymphoblastic leukemia (ALL) cells harboring JAK2 fusions and CRLF2 rearrangements, positioning it as a valuable chemical probe for investigating JAK-STAT signaling in hematological malignancies [2].

N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-4-[[4-(1-propylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]benzamide: Why In-Class JAK Inhibitors and Alternative PROTACs Cannot Be Simply Substituted


While several JAK inhibitors (e.g., ruxolitinib, baricitinib) and JAK-targeting PROTACs exist, they exhibit critical differences in selectivity, potency, and off-target degradation profiles that preclude simple interchange. Standard JAK inhibitors often lack isoform selectivity, leading to broad immunosuppression and dose-limiting toxicities. Furthermore, many CRBN-recruiting PROTACs based on immunomodulatory imide drug (IMiD) ligands (e.g., thalidomide, pomalidomide) inadvertently degrade the neosubstrate GSPT1, a translation termination factor, which can confound biological interpretation and introduce off-target cytotoxicity [1]. The target compound, SJ10542, employs a phenyl glutarimide (PG) CRBN ligand that dramatically reduces GSPT1 degradation, thereby enabling more selective JAK2/3 degradation and a cleaner pharmacological profile. This differential selectivity is essential for researchers requiring precise modulation of JAK-STAT signaling without confounding neosubstrate effects.

N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-4-[[4-(1-propylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]benzamide: Quantitative Differentiation Evidence Against JAK Inhibitors and IMiD-Based PROTACs


Superior Cytotoxicity in CRLF2-Rearranged ALL Patient-Derived Xenograft (PDX) Cells Compared to JAK1/2 Inhibitor Baricitinib

In a patient-derived xenograft (PDX) model of CRLF2-rearranged acute lymphoblastic leukemia (SJBALL020589), SJ10542 (PROTAC 11) exhibited over 20-fold greater cytotoxic potency compared to the clinically approved JAK1/2 inhibitor baricitinib [1]. This demonstrates that the degradation-based mechanism achieves significantly enhanced anti-proliferative activity in a disease-relevant model where conventional JAK inhibition shows limited efficacy.

JAK2 degradation PROTAC acute lymphoblastic leukemia CRLF2-rearranged PDX model

Markedly Reduced GSPT1 Off-Target Degradation Versus IMiD-Based PROTACs

SJ10542 utilizes a phenyl glutarimide (PG) CRBN ligand instead of a traditional immunomodulatory imide drug (IMiD) ligand. This design choice results in significantly less degradation of the CRBN neosubstrate GSPT1 compared to analogous IMiD-based PROTACs. In comparative studies, PG-based PROTACs (including SJ10542) consistently left 70–99% of GSPT1 protein intact, whereas their IMiD-based counterparts often left only 10–65% of GSPT1 remaining [1]. This reduced off-target activity is critical for minimizing confounding biological effects.

PROTAC CRBN ligand GSPT1 off-target degradation phenyl glutarimide

Potent and Selective JAK2 Degradation in PDX Cells with Minimal JAK1/TYK2 Degradation

In the PDX model SJBALL020589, SJ10542 induced potent degradation of JAK2 with a DC50 of 14 nM and also degraded JAK3 to a similar extent, while JAK1 and TYK2 protein levels remained largely unaffected [1]. This contrasts with pan-JAK inhibitors that broadly suppress multiple JAK family members, leading to increased immunosuppression. The selective degradation of JAK2/3 over JAK1/TYK2 is a key differentiating feature.

JAK2 degradation JAK3 degradation JAK1 TYK2 selectivity PDX model

Improved JAK2 Degradation Potency in CRLF2-Rearranged ALL Cell Lines Compared to Parental Inhibitors

In MHH-CALL-4 cells (CRLF2-rearranged, JAK2 I682F), SJ10542 degraded JAK2 with a DC50 of 24 nM and a Dmax of 82%, while the parental JAK inhibitors ruxolitinib and baricitinib act solely through occupancy-based inhibition [1]. The PROTAC mechanism achieves catalytic target degradation, which is fundamentally distinct from reversible or even covalent inhibition and can lead to more sustained suppression of JAK-STAT signaling.

JAK2 degradation PROTAC CRLF2-rearranged ALL ruxolitinib DC50

Sustained JAK2 Degradation Over 32 Hours with Near-Complete Effect by 16 Hours

A time-course study in MHH-CALL-4 cells treated with 100 nM SJ10542 revealed that maximum JAK2 degradation is achieved within 16 hours and is sustained through at least 32 hours [1]. This kinetic profile is important for experimental design, as it defines the optimal treatment window for achieving maximal target knockdown in cellular assays.

JAK2 degradation PROTAC time course kinetics CRLF2-rearranged ALL

N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-4-[[4-(1-propylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]benzamide: Validated Application Scenarios Based on Quantitative Evidence


Investigating JAK2-Dependent Signaling in CRLF2-Rearranged Acute Lymphoblastic Leukemia (ALL) Models

SJ10542 is optimally suited for studies in CRLF2-rearranged ALL cell lines and patient-derived xenograft models. Its potent JAK2 degradation (DC50 = 14–24 nM) and >20-fold superior cytotoxicity over baricitinib in PDX SJBALL020589 make it a powerful tool for probing JAK-STAT dependency in this high-risk leukemia subtype [1]. Researchers can leverage this compound to deplete JAK2 protein and assess downstream effects on STAT phosphorylation, cell proliferation, and survival, while minimizing confounding GSPT1 degradation that plagues IMiD-based PROTACs [1].

Selective JAK2/3 Degradation for Differentiating JAK Family Isoform Functions in Immune Cell Signaling

In studies requiring discrimination between the roles of JAK2/3 and JAK1/TYK2, SJ10542 provides a unique advantage. As demonstrated in PDX models, SJ10542 degrades JAK2 and JAK3 while largely sparing JAK1 and TYK2 proteins [1]. This selectivity enables researchers to attribute observed phenotypes specifically to JAK2/3 depletion, rather than to broad pan-JAK inhibition. This is particularly valuable in cytokine signaling assays where JAK1/TYK2 and JAK2/3 heterodimer partnerships differentially transduce signals from distinct receptor families.

Mechanistic Studies of PROTAC-Mediated Degradation Kinetics and Ternary Complex Formation

SJ10542 serves as an excellent chemical probe for investigating the kinetics and mechanisms of targeted protein degradation. Its well-characterized time-course profile (maximum JAK2 degradation at 16 hours) and the availability of matched negative controls (e.g., PG-NH2, inactive CRBN ligand) facilitate detailed studies on ubiquitination dynamics, proteasome dependence, and the hook effect [1]. The compound's reduced GSPT1 degradation also simplifies interpretation of global proteomics or functional genomic screens aimed at identifying degradation-associated vulnerabilities.

Benchmarking Novel JAK-Targeting PROTACs or Degraders

Given its comprehensive characterization in multiple ALL cell lines and PDX models, SJ10542 is an ideal benchmark compound for evaluating next-generation JAK degraders. Its quantitative metrics—DC50 values, Dmax, cytotoxicity IC50, GSPT1 selectivity, and degradation kinetics—provide a robust reference point for comparing the potency, selectivity, and pharmacological properties of new chemical entities [1]. This is essential for structure-activity relationship (SAR) studies and for validating the performance of novel E3 ligase ligands or linker chemistries.

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